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Compound of Interest

Compound Name:
Ethyl 4-amino-1-

piperidinecarboxylate

Cat. No.: B114688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for Ethyl 4-amino-1-
piperidinecarboxylate, a key building block in medicinal chemistry and drug development.[1]

The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols

for data acquisition.

Spectral Data Summary
The following tables summarize the key spectral data for Ethyl 4-amino-1-
piperidinecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The ¹H NMR spectrum was recorded in deuterated chloroform (CDCl₃).[2] The chemical shifts

(δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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Chemical Shift (δ)
ppm (Predicted)

Multiplicity Number of Protons Assignment

~4.12 Quartet 2H -O-CH₂-CH₃

~3.95 Multiplet 2H
Piperidine H₂ (axial,

equatorial)

~2.85 Multiplet 2H
Piperidine H₆ (axial,

equatorial)

~2.70 Multiplet 1H Piperidine H₄

~1.85 Multiplet 2H
Piperidine H₃, H₅

(equatorial)

~1.50 Broad Singlet 2H -NH₂

~1.40 Multiplet 2H
Piperidine H₃, H₅

(axial)

~1.25 Triplet 3H -O-CH₂-CH₃

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm (Predicted) Carbon Assignment

~155.5 C=O (Carbamate)

~60.5 -O-CH₂-CH₃

~50.0 Piperidine C₄

~44.0 Piperidine C₂, C₆

~33.0 Piperidine C₃, C₅

~14.5 -O-CH₂-CH₃

Infrared (IR) Spectroscopy
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The FT-IR spectrum was obtained from a neat sample using a capillary cell.[3]

Wavenumber (cm⁻¹)
(Predicted)

Intensity
Functional Group
Assignment

3350 - 3250 Medium, Broad N-H Stretch (Primary Amine)

2975 - 2850 Strong C-H Stretch (Aliphatic)

1685 Strong C=O Stretch (Carbamate)

1590 Medium N-H Bend (Primary Amine)

1240 Strong C-N Stretch (Carbamate)

1100 Strong C-O Stretch (Ester)

Mass Spectrometry (MS)
The mass spectrum was obtained using gas chromatography-mass spectrometry (GC-MS).[3]

Mass-to-Charge Ratio
(m/z)

Relative Intensity Assignment

172.1 Low [M]⁺ (Molecular Ion)

155 High [M - NH₃]⁺

82 Medium [Piperidine fragment]⁺

56 High [C₄H₈]⁺

Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectral data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of Ethyl 4-amino-1-piperidinecarboxylate is

dissolved in 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)
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as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, such as a Varian CFT-20.[2]

¹H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to

achieve a good signal-to-noise ratio. Key parameters include a calibrated pulse width, an

acquisition time of several seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: The carbon spectrum is typically acquired with proton decoupling to

simplify the spectrum to single lines for each unique carbon atom. A larger number of scans

is required due to the low natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: For the "neat" analysis of a liquid sample, a drop of Ethyl 4-amino-1-
piperidinecarboxylate is placed between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates to form a thin capillary film.[3]

Instrumentation: An FT-IR spectrometer is used for analysis. A background spectrum of the

clean salt plates is recorded first.

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and

the infrared spectrum is recorded. Typically, multiple scans are averaged to improve the

signal-to-noise ratio. The spectral range is commonly 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the analyte is injected into a gas chromatograph

(GC) which separates the compound from any impurities. The outlet of the GC column is

coupled to the ion source of the mass spectrometer.
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Ionization: Electron Ionization (EI) is a common method where the sample molecules are

bombarded with a high-energy electron beam (typically 70 eV) in a high vacuum.[4] This

causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and to fragment in a

reproducible manner.[4]

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which is a plot of relative intensity versus m/z.

Visualized Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like Ethyl 4-amino-1-piperidinecarboxylate.
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Caption: General workflow for spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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